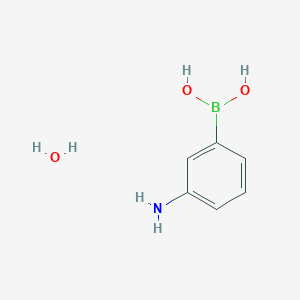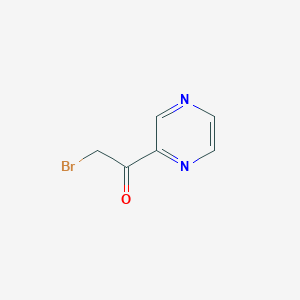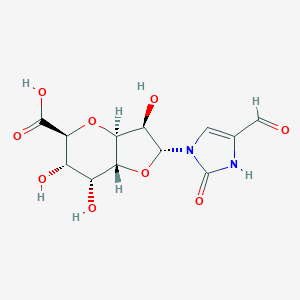
Nikkomycin So(X)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nikkomycin So(X) is a type of chitin synthase inhibitor that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of cell wall biosynthesis and fungal growth. In
Mécanisme D'action
Nikkomycin So(X) works by inhibiting chitin synthase, an enzyme that is essential for the production of fungal cell walls. Chitin synthase is responsible for catalyzing the polymerization of N-acetylglucosamine into chitin, which is a major component of fungal cell walls. By inhibiting chitin synthase, Nikkomycin So(X) disrupts the production of chitin and weakens the fungal cell wall, leading to growth inhibition and cell death.
Biochemical and physiological effects:
Nikkomycin So(X) has a number of biochemical and physiological effects that make it a valuable tool for studying the mechanisms of cell wall biosynthesis and fungal growth. In addition to inhibiting chitin synthase, Nikkomycin So(X) has been shown to affect the levels of other cell wall components, such as glucan and mannan. It has also been shown to induce the expression of stress response genes in fungi, suggesting that it may have additional effects on cell physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Nikkomycin So(X) in lab experiments is its specificity for chitin synthase. By selectively inhibiting this enzyme, Nikkomycin So(X) can provide insights into the mechanisms of cell wall biosynthesis without affecting other cellular processes. However, Nikkomycin So(X) also has some limitations for lab experiments. For example, its effectiveness can be influenced by environmental factors such as pH and temperature, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are a number of future directions for research on Nikkomycin So(X). One area of interest is the development of new synthetic methods for producing the compound more efficiently. Another area of research is the study of the biochemical and physiological effects of Nikkomycin So(X) on different fungal species. Finally, there is interest in exploring the potential therapeutic applications of Nikkomycin So(X) for the treatment of fungal infections. Overall, Nikkomycin So(X) is a valuable tool for studying the mechanisms of cell wall biosynthesis and fungal growth, and its potential applications in scientific research are wide-ranging.
Applications De Recherche Scientifique
Nikkomycin So(X) has a number of potential applications in scientific research. One of the most promising areas of research is the study of fungal growth and cell wall biosynthesis. Nikkomycin So(X) has been shown to inhibit chitin synthase, an enzyme that is essential for the production of fungal cell walls. By inhibiting this enzyme, Nikkomycin So(X) can disrupt fungal growth and provide insights into the mechanisms of cell wall biosynthesis.
Propriétés
Numéro CAS |
140447-98-9 |
|---|---|
Nom du produit |
Nikkomycin So(X) |
Formule moléculaire |
C12H14N2O9 |
Poids moléculaire |
330.25 g/mol |
Nom IUPAC |
(2R,3R,3aS,5S,6S,7R,7aR)-2-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,6,7-trihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O9/c15-2-3-1-14(12(21)13-3)10-6(18)8-7(23-10)4(16)5(17)9(22-8)11(19)20/h1-2,4-10,16-18H,(H,13,21)(H,19,20)/t4-,5+,6-,7-,8+,9+,10-/m1/s1 |
Clé InChI |
MCEHHDMQJDREQZ-ZVMZQBCWSA-N |
SMILES isomérique |
C1=C(NC(=O)N1[C@H]2[C@@H]([C@H]3[C@H](O2)[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C=O |
SMILES |
C1=C(NC(=O)N1C2C(C3C(O2)C(C(C(O3)C(=O)O)O)O)O)C=O |
SMILES canonique |
C1=C(NC(=O)N1C2C(C3C(O2)C(C(C(O3)C(=O)O)O)O)O)C=O |
Synonymes |
nikkomycin So(X) nikkomycin So-X nikkomycin SoX |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



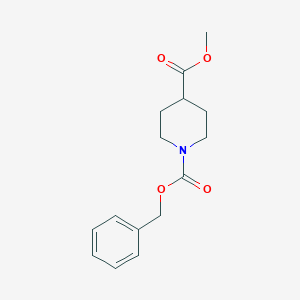

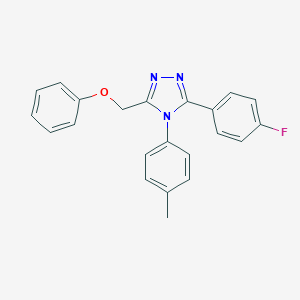
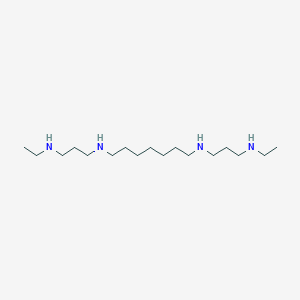
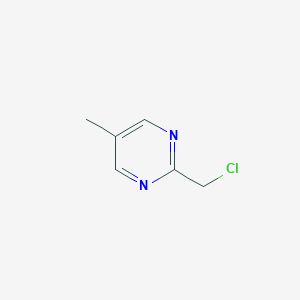
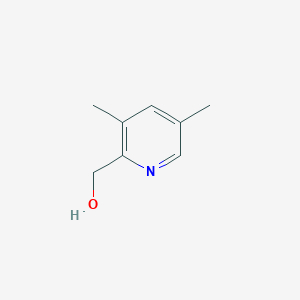
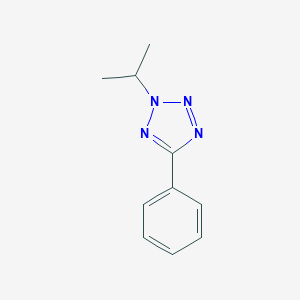
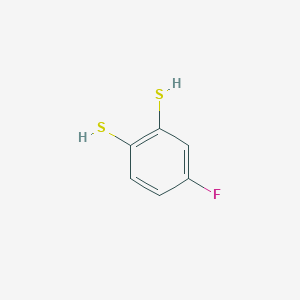

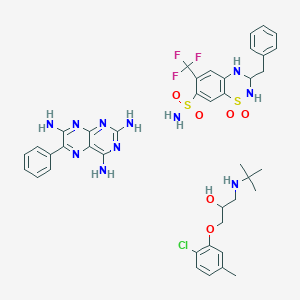
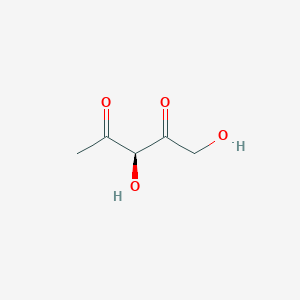
![3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/structure/B139173.png)
